(4-(Pyren-1-yl)phenyl)boronic acid

概要

説明

作用機序

Target of Action

The primary target of (4-(Pyren-1-yl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in many synthetic procedures, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires a base, such as potassium carbonate or cesium carbonate, and an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours . Therefore, the efficacy and stability of this compound are likely to be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.

生化学分析

Biochemical Properties

The biochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid are largely due to its boronic acid group and pyrene moiety. The boronic acid group can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property allows it to interact with various biomolecules, such as carbohydrates and proteins, that contain diol groups . The pyrene moiety of this compound is responsible for its strong fluorescence, which can be quenched or enhanced by various factors, such as pH, metal ions, and biomolecules .

Cellular Effects

It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, such as ROS generation and mitochondrial dysfunction

Molecular Mechanism

It is known that the boronic acid group can interact with biomolecules containing diol groups, leading to changes in the structure and function of these molecules . The pyrene moiety can also interact with biomolecules, potentially influencing their fluorescence properties .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and can be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known that boronic acids can participate in various chemical reactions, including Suzuki–Miyaura coupling, which involves the transmetalation of boronic acids .

準備方法

(4-(Pyren-1-yl)phenyl)boronic acid can be synthesized using several methods, including:

Suzuki-Miyaura coupling: This is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Sonogashira coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Heck coupling: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

These methods provide efficient routes to synthesize this compound under mild reaction conditions.

化学反応の分析

(4-(Pyren-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

(4-(Pyren-1-yl)phenyl)boronic acid has a wide range of scientific research applications, including:

類似化合物との比較

(4-(Pyren-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:

Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.

Pyrene-based compounds: These compounds share the pyrene moiety and are used in similar applications, such as sensing and imaging.

Formylphenylboronic acids: These compounds have similar boronic acid groups and are used in pharmaceutical applications.

The uniqueness of this compound lies in its combination of the pyrene moiety and the phenylboronic acid group, which provides unique structural and functional properties for various applications.

生物活性

(4-(Pyren-1-yl)phenyl)boronic acid is an organic compound notable for its unique structural features and significant biological activities. This article explores its biochemical properties, mechanisms of action, applications in research, and relevant case studies.

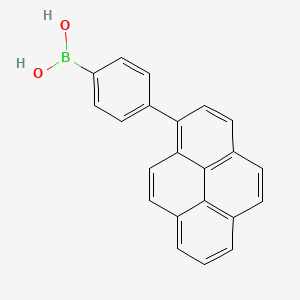

Chemical Structure and Properties

The compound consists of a pyrene moiety linked to a phenylboronic acid group. The molecular formula is CHB_{O}_2, and it exhibits strong fluorescence due to the pyrene unit, which is crucial for various sensing and imaging applications. The boronic acid group allows for reversible covalent bonding with diols, enabling interactions with biological molecules such as carbohydrates and glycoproteins.

The primary mechanism of action involves the compound's ability to interact with biomolecules through its boronic acid group. This interaction is particularly significant in the context of:

- Transmetalation : In the Suzuki–Miyaura coupling reaction, this compound acts as a reagent, forming new carbon-carbon bonds.

- Cellular Interaction : The compound can inhibit cancer cell proliferation by inducing apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It demonstrates the ability to selectively bind to glycan structures on cancer cells, facilitating targeted imaging and therapy. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving:

- ROS Generation : Inducing oxidative stress within cells.

- Mitochondrial Dysfunction : Disrupting mitochondrial function leading to programmed cell death.

Sensing Applications

The compound's ability to form complexes with saccharides has led to its use in developing sensors for glucose and other diols. Its fluorescence properties enhance detection sensitivity, making it suitable for real-time monitoring of biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis via ROS generation | , |

| Sensing | Forms complexes with diols | , |

| Imaging | Utilizes fluorescence for bioimaging |

Case Study: Cancer Cell Imaging

In a study investigating the use of this compound in cancer cell imaging, researchers demonstrated that the compound selectively binds to glycoproteins on the surface of cancer cells. This binding was visualized using fluorescence microscopy, confirming its potential as a targeted imaging agent .

Case Study: Glucose Sensing

Another study focused on developing a selective glucose sensor using this compound. The sensor operated on a photoinduced electron transfer mechanism, allowing for efficient detection of glucose levels in biological samples. This application highlights the compound's versatility beyond traditional synthetic roles .

特性

IUPAC Name |

(4-pyren-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMRPUXCQLIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731285 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872050-52-7 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。